4-Hydroxymethyl Loratadine
CAS No.: 609806-40-8
Cat. No.: VC21332517
Molecular Formula: C23H25ClN2O3
Molecular Weight: 412.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 609806-40-8 |
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Molecular Formula | C23H25ClN2O3 |
Molecular Weight | 412.9 g/mol |
IUPAC Name | ethyl 4-[13-chloro-7-(hydroxymethyl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-2-ylidene]piperidine-1-carboxylate |
Standard InChI | InChI=1S/C23H25ClN2O3/c1-2-29-23(28)26-11-8-15(9-12-26)21-19-6-4-18(24)13-16(19)3-5-20-17(14-27)7-10-25-22(20)21/h4,6-7,10,13,27H,2-3,5,8-9,11-12,14H2,1H3 |
Standard InChI Key | BCKYTUFUNAGTDV-UHFFFAOYSA-N |
SMILES | CCOC(=O)N1CCC(=C2C3=C(CCC4=C(C=CN=C42)CO)C=C(C=C3)Cl)CC1 |
Canonical SMILES | CCOC(=O)N1CCC(=C2C3=C(CCC4=C(C=CN=C42)CO)C=C(C=C3)Cl)CC1 |
Appearance | Pale Yellow Solid |
Melting Point | 73-75°C |
Chemical Structure and Properties
Molecular Composition
The molecular structure of 4-Hydroxymethyl Loratadine incorporates a tricyclic aromatic system fused with heterocyclic rings containing nitrogen atoms. The presence of chlorine at the 8th position and hydroxymethyl substitution on the pyridine ring defines its unique chemical identity . Its computed physical properties include:
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Molecular Formula:
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Molecular Weight: 412.9 g/mol
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Density: Specific density data remains under investigation but aligns closely with related loratadine derivatives.
Structural Representation
The compound can be visualized in both two-dimensional (2D) and three-dimensional (3D) conformations. The 2D structure highlights the connectivity between atoms, while the 3D conformer provides insights into spatial arrangements critical for understanding intermolecular interactions .
Physicochemical Properties
4-Hydroxymethyl Loratadine exhibits solubility behavior typical of benzocycloheptapyridines, with moderate solubility in polar solvents due to the hydroxymethyl group. Its stability under various pH conditions makes it suitable for analytical studies but poses challenges during pharmaceutical formulation due to potential degradation pathways .
Synthesis and Production
Synthetic Pathways
The synthesis of 4-Hydroxymethyl Loratadine involves substitution reactions targeting the pyridine moiety of loratadine. A study conducted by Cerrada et al. demonstrated that hydroxymethyl derivatives are formed as impurities during syrup formulation processes . The reaction typically employs mild reagents to avoid degradation of the parent compound.
Reaction Conditions
Optimal synthesis requires controlled temperature conditions to ensure high yield and purity:
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Temperature Range: -25°C to -5°C for intermediate formation.
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Reagents: Organometallic compounds containing magnesium are preferred for their safety and cost-effectiveness on an industrial scale .
Industrial Implications
The production process outlined in patents emphasizes economical methods that align with International Council for Harmonisation (ICH) guidelines . These methods avoid hazardous reagents while enhancing product quality and yield.
Pharmacological Relevance
Mechanism of Action
While loratadine functions as an inverse agonist at H1 histamine receptors, its hydroxymethyl derivative's pharmacological activity remains less characterized . Preliminary studies suggest that structural modifications may influence receptor binding affinity and metabolic pathways.
Metabolism and Biotransformation
Loratadine undergoes extensive first-pass metabolism via cytochrome P450 enzymes, primarily CYP3A4 and CYP2D6 . The hydroxymethyl group introduces additional sites for glucuronidation and hydroxylation reactions, potentially altering pharmacokinetics.
Biological Activity
Analog studies reveal that modifications to loratadine's core structure can impact antihistamine efficacy in an enantiomer-dependent manner . Computational docking suggests differential receptor interactions based on chirality.
Applications and Implications
Pharmaceutical Quality Control
The identification of 4-Hydroxymethyl Loratadine as an impurity underscores the importance of stringent quality control measures during loratadine production . Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to quantify impurity levels.
Medicinal Chemistry Research
The compound serves as a model for studying structure-activity relationships within benzocycloheptapyridine derivatives . Its synthesis provides insights into designing novel antihistamines with improved selectivity.
Environmental Considerations
Waste management practices must address the disposal of synthetic byproducts like hydroxymethyl derivatives to minimize environmental impact.
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